4-(3-aminopropyl)phenol Hydrobromide
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Overview
Description
4-(3-aminopropyl)phenol Hydrobromide is a chemical compound with the molecular formula C9H14BrNO and a molecular weight of 232.12 g/mol . It is commonly used in various scientific research applications due to its unique chemical properties.
Preparation Methods
The synthesis of 4-(3-aminopropyl)phenol Hydrobromide typically involves the reaction of 4-(3-aminopropyl)phenol with hydrobromic acid. The reaction conditions often include controlled temperature and pH to ensure the formation of the hydrobromide salt . Industrial production methods may vary, but they generally follow similar principles to ensure high purity and yield.
Chemical Reactions Analysis
4-(3-aminopropyl)phenol Hydrobromide undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents, leading to the formation of various oxidation products.
Reduction: Reduction reactions can be carried out using reducing agents, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups under specific conditions.
Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
4-(3-aminopropyl)phenol Hydrobromide has a wide range of applications in scientific research, including:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: The compound is utilized in biochemical assays and studies involving enzyme interactions.
Industry: The compound is used in the production of various industrial chemicals and materials.
Mechanism of Action
The mechanism of action of 4-(3-aminopropyl)phenol Hydrobromide involves its interaction with specific molecular targets and pathways. It acts as an indirect sympathomimetic agent, causing the release of norepinephrine from adrenergic nerve terminals . This leads to various physiological effects, including mydriasis (dilation of the pupil).
Comparison with Similar Compounds
4-(3-aminopropyl)phenol Hydrobromide can be compared with other similar compounds, such as:
4-hydroxyamphetamine: This compound is also a sympathomimetic agent and shares similar chemical properties.
4-hydroxyphenethylamine: Another related compound with similar structural features and chemical behavior.
The uniqueness of this compound lies in its specific applications and the particular effects it exerts in various scientific and industrial contexts.
Properties
IUPAC Name |
4-(3-aminopropyl)phenol;hydrobromide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13NO.BrH/c10-7-1-2-8-3-5-9(11)6-4-8;/h3-6,11H,1-2,7,10H2;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WVQGQGNVRPUYBC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CCCN)O.Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14BrNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.12 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
583825-30-3 |
Source
|
Record name | 4-(3-aminopropyl)phenol hydrobromide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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